Methyl hepta-4,6-dienoate
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Overview
Description
Methyl hepta-4,6-dienoate is an organic compound with the molecular formula C8H12O2. It is a colorless liquid with a fruity odor, widely used in the synthesis of organic compounds. This ester compound plays a crucial role as a flavoring agent in the food and beverage industry and is also utilized in the production of fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hepta-4,6-dienoate can be synthesized through various methods. One common synthetic route involves the esterification of hepta-4,6-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems for esterification reactions can improve precision and reduce reagent consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl hepta-4,6-dienoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Hepta-4,6-dienoic acid.
Reduction: Hepta-4,6-dienol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl hepta-4,6-dienoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of flavors, fragrances, and other fine chemicals .
Mechanism of Action
The mechanism by which methyl hepta-4,6-dienoate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release hepta-4,6-dienoic acid, which can then participate in various metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl hepta-2,4-dienoate: Another ester with similar structural features but different double bond positions.
Methyl hexanoate: A shorter-chain ester with similar fruity odor properties.
Methyl octanoate: A longer-chain ester used in similar applications .
Uniqueness
Methyl hepta-4,6-dienoate is unique due to its specific double bond positions, which confer distinct reactivity and properties compared to other esters. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl (4E)-hepta-4,6-dienoate |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H,1,6-7H2,2H3/b5-4+ |
InChI Key |
YUJHFGTXVYEJQC-SNAWJCMRSA-N |
Isomeric SMILES |
COC(=O)CC/C=C/C=C |
Canonical SMILES |
COC(=O)CCC=CC=C |
Origin of Product |
United States |
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